2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid
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Overview
Description
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which imparts unique chemical properties to the molecule
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid in laboratory settings are not well studied. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the pyrazole ring, which can be achieved through various methods such as esterification followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Agrochemicals: The compound is investigated for its potential use as a herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.
Material Science: It is studied for its potential use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.
Pathways Involved: It may modulate signaling pathways such as the cyclooxygenase (COX) pathway, which is involved in the synthesis of prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propionic acid: Similar structure with a propionic acid group instead of acetic acid.
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]butyric acid: Similar structure with a butyric acid group instead of acetic acid.
Uniqueness:
- The presence of the trifluoromethyl group in 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid imparts unique chemical properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-12-6(7(8,9)10)4(3-11-12)2-5(13)14/h3H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBNPTCMUBJMSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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